molecular formula C12H8N2 B135089 1,10-Phenanthroline CAS No. 66-71-7

1,10-Phenanthroline

Cat. No.: B135089
CAS No.: 66-71-7
M. Wt: 180.20 g/mol
InChI Key: DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Description

1,10-Phenanthroline (C₁₂H₈N₂) is a heterocyclic aromatic ligand featuring two nitrogen atoms at the 1 and 10 positions, enabling strong chelation of transition metals like Fe²⁺, Cu²⁺, and Zn²⁺ . Its rigid planar structure and π-conjugated system make it indispensable in coordination chemistry, catalysis, and materials science. It also serves as a pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, with the Skraup reaction being one of the most common. This involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The reaction proceeds through the formation of acrolein, which then condenses with the amine followed by cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs deep eutectic solvents as catalysts. This method is more efficient and environmentally friendly compared to traditional methods. The reaction involves acrolein and 8-aminoquinoline, with the deep eutectic solvent providing a more controlled and selective environment .

Chemical Reactions Analysis

1,10-Phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peroxomonosulfate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products:

Scientific Research Applications

Metal Ion Detection

1,10-Phenanthroline is widely used in detecting metal ions due to the distinct color changes and absorption spectra of its complexes. For example:

  • Iron Detection : The complex formed with ferrous ions (Fe²⁺) exhibits a maximum absorption peak at 510 nm, facilitating the detection of trace iron levels.
  • Other Metal Ions : It can also detect copper, nickel, and cobalt ions using similar spectrophotometric methods .

Table 1: Metal Ion Detection Using this compound

Metal IonComplex ColorAbsorption Peak (nm)
Fe²⁺Red510
Cu²⁺Blue620
Ni²⁺Green450

Drug Research and Development

In pharmacology, this compound serves as a scaffold for drug design. Its ability to coordinate with various metal ions enhances the biological activity of drug candidates. Notable applications include:

  • Anticancer Agents : Compounds based on this compound have demonstrated cytotoxic effects against cancer cells.
  • Antibacterial Activity : Its coordination with transition metals can disrupt bacterial DNA processes .

Case Study: Anticancer Activity
A study demonstrated that a copper(II) complex of this compound exhibited significant cytotoxicity against human cancer cell lines, highlighting its potential as an anticancer therapeutic agent .

Materials Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and photonic materials:

  • Metal-Organic Frameworks : Its coordination properties allow the formation of MOFs that are effective for gas adsorption and separation.
  • Photonic Materials : The compound is also used as a ligand in the development of materials with enhanced photoelectric properties .

Table 2: Applications in Materials Science

ApplicationDescription
Metal-Organic FrameworksGas adsorption and catalysis
Photonic MaterialsEnhanced light absorption and emission properties

Photochemistry

As a photosensitizer, this compound plays a crucial role in photochemical reactions. Its unique optical properties enable applications in:

  • Photocatalysis : Used to drive chemical reactions under light exposure.
  • Photoluminescence Studies : Investigated for its ability to emit light when excited by photons .

Future Prospects

The future application landscape for this compound appears promising due to ongoing research aimed at discovering new synthesis methods and expanding its use in green chemistry. The focus on environmental sustainability will likely drive innovations in its application across various fields.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes such as metalloproteinases. This chelation disrupts the normal function of these enzymes, leading to various biological effects . Additionally, this compound can induce autophagy in macrophages, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Fluorinated Derivatives (e.g., 5-Fluoro-, 5,6-Difluoro-1,10-Phenanthroline)

  • Synthesis : Prepared via Skraup–Debner–Miller reactions or electrolysis using fluorinating agents like Et₃N·6HF .
  • Properties: Fluorine’s electronegativity enhances electron-withdrawing effects, altering redox potentials and metal-binding affinity.
  • Applications : Copper complexes of 5,6-difluorophenanthroline show selective cytotoxicity against cancer cells (e.g., IC₅₀ = 2.5 μM for HeLa cells) with reduced toxicity to healthy fibroblasts .
  • Limitations : Synthetic methods remain inefficient, and fluorinated dicarboxylic acid diamides are yet to be explored .

1,10-Phenanthroline-5,6-Dione

  • Structure : Incorporates ketone groups at the 5 and 6 positions, increasing π-acceptor strength.
  • Applications : Used in microbial metabolism studies and as a redox-active ligand in electrocatalysis .

Mono-N-Oxides (e.g., this compound-1-N-Oxide)

  • Synthesis : Achieved via oxidation with H₂O₂ or m-CPBA, yielding derivatives with pKa values ranging from 3.2 to 5.8 .
  • Properties : N-oxide formation reduces basicity and enhances luminescence in europium(III) complexes (quantum yield up to 18% in acetonitrile) .

Pyrrolo[1,2-a][1,10]Phenanthroline Derivatives

  • Synthesis : Constructed via [3+2] cycloaddition reactions using this compound as a precursor .
  • Properties : Exhibit helical chirality and diastereotopicity, confirmed by NMR and X-ray diffraction.
  • Applications : Used in OLEDs as electron-transport layers due to high quantum efficiency (e.g., 15 cd/A) .

Brominated Derivatives (e.g., 2-Bromo-1,10-Phenanthroline)

  • Synthesis: Bromination via organolithium intermediates quenched with benzyl bromide .
  • Applications : Serve as precursors for cross-coupling reactions in metallosupramolecular assemblies .

1,7-Phenanthroline (Isomeric Derivative)

  • Structure : Nitrogen atoms at 1 and 7 positions create a bent geometry, reducing chelation efficiency compared to this compound.
  • Applications : Used in protease inhibition studies (e.g., Rce1 enzyme inhibition with IC₅₀ = 0.3 mM) .

Comparative Data Table

Compound Key Substituents Synthesis Method Key Properties Applications
This compound None Skraup reaction LogP = 1.2; λₑₘ = 435 nm (Cu²⁺ complex) Catalysis, DNA detection
5,6-Difluorophenanthroline F at 5,6 Electrolysis (Et₃N·6HF) IC₅₀ = 2.5 μM (HeLa cells) Anticancer agents
This compound-1-N-Oxide N-O at 1 H₂O₂ oxidation pKa = 3.2; Φ = 18% (Eu³⁺ complex) Luminescent sensors
Pyrrolo[1,2-a]phenanthroline Fused pyrrole ring [3+2] cycloaddition ΔΔG = 2.3 kcal/mol (helical chirality) OLEDs, chiral catalysis
1,7-Phenanthroline N at 1,7 Aza-Diels-Alder reaction IC₅₀ = 0.3 mM (Rce1 protease) Enzyme inhibition

Key Research Findings

  • Biological Activity: Fluorinated derivatives exhibit 10-fold higher cytotoxicity than non-fluorinated analogs in cancer cells .
  • Luminescence : Europium(III) complexes with 2-(phenylethynyl)-1,10-phenanthroline show 20% higher quantum yields than parent ligand complexes .
  • Stereochemical Complexity : Pyrrolo derivatives display helical chirality, enabling applications in asymmetric catalysis .

Biological Activity

1,10-Phenanthroline (phen) is a heterocyclic compound known for its diverse biological activities. Its ability to intercalate with DNA and form complexes with metal ions has made it a subject of extensive research in medicinal chemistry, particularly concerning its antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activities of this compound and its derivatives, presenting data from various studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Capable of inhibiting metalloenzymes.

This compound's antimicrobial activity is primarily attributed to its ability to intercalate into DNA and disrupt bacterial cellular processes. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

In a study evaluating the antimicrobial effects of this compound and its derivatives on Acinetobacter baumannii, a multidrug-resistant pathogen, the following results were observed:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for this compound against various strains ranged from 16 to 32 µg/mL.
  • Comparison with Metal Complexes : Metal complexes of this compound (e.g., silver and copper complexes) exhibited enhanced antimicrobial activity compared to the free ligand .
CompoundMIC (µg/mL)Activity Against
This compound16-32A. baumannii
[Ag(phen)₂]ClO₄8A. baumannii
Cu(phen)₃₂·4H₂O4A. baumannii

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The cytotoxic effects are often enhanced when phen is coordinated with transition metals.

Cell LineIC₅₀ (µM)Reference
HeLa25
MCF-730
HCT-11620

The anticancer mechanism involves:

  • Induction of apoptosis in tumor cells.
  • Disruption of DNA replication through intercalation.
  • Inhibition of specific metalloenzymes involved in cancer progression.

Enzyme Inhibition

This compound acts as an inhibitor of metalloenzymes such as matrix metalloproteinases (MMPs), which are crucial in tumor metastasis. This property has been explored for potential therapeutic applications in cancer treatment.

Research Findings

Studies indicate that the binding affinity of phen to metalloproteins can significantly alter enzyme activity. For instance:

  • Phen was found to inhibit MMPs with IC₅₀ values ranging from 15 to 50 µM depending on the enzyme type .

Comparative Studies on Metal Complexes

The coordination of this compound with metal ions like copper and silver enhances its biological activity. These metal complexes exhibit improved solubility and stability, leading to increased efficacy against pathogens and cancer cells.

Summary Table of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
[Ag(phen)₂]ClO₄HighModerate
Cu(phen)₃₂·4H₂OVery HighHigh

Q & A

Basic Research Questions

Q. What are the recommended methods for safely handling 1,10-phenanthroline in laboratory settings?

  • Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin contact or inhalation. Work should be conducted in a fume hood if volatile byproducts are anticipated. Waste should be segregated and disposed via certified hazardous waste protocols. Solubility in organic solvents like methanol (500 µg/mL) and water (3 mg/mL) allows controlled dissolution, but hygroscopic forms (e.g., monohydrate) require dry storage .

Q. How can researchers select appropriate solvents for dissolving this compound in different experimental setups?

  • Answer: Solvent choice depends on application:

  • Aqueous systems: Use water (3 mg/mL solubility) for spectrophotometric metal ion detection .
  • Organic synthesis: Methanol (200 mM stock solutions) or acetone for ligand coordination studies .
  • Co-crystallization: Benzene or acetone for non-polar interactions .

Q. What are the standard protocols for quantifying metal ions using this compound-based spectrophotometric methods?

  • Answer: The ligand forms stable colored complexes with Fe²⁺, Cu⁺, and other transition metals. Optimize pH (3–6 for Fe²⁺), use excess ligand to ensure full chelation, and measure absorbance at 510 nm (ferrous complexes). Calibration curves with known metal concentrations validate accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data in this compound-metal complexes?

  • Answer: Discrepancies (e.g., higher experimental carbon content in Co(III) complexes) may arise from:

  • Hydration states: Confirm monohydrate vs. anhydrous forms via thermogravimetric analysis (TGA) .
  • Impurities: Use HPLC or recrystallization to isolate pure phases.
  • Analytical error: Cross-validate with X-ray crystallography or NMR .

Q. How does the choice of co-crystallization method influence the structural properties of this compound co-crystals?

  • Answer:

  • Ball milling: Produces metastable phases with disordered packing due to mechanochemical stress.
  • Solvent evaporation: Yields thermodynamically stable crystals with defined π-π stacking (e.g., cytosine co-crystals). Structural analysis via XRD reveals differences in hydrogen-bonding networks .

Q. What factors determine the selection of this compound derivatives for catalysis or photochemical studies?

  • Answer:

  • Electron-withdrawing groups (e.g., 2,9-dibromo derivatives): Enhance oxidative stability in electrocatalysis.
  • Extended conjugation (e.g., 4,7-diphenyl derivatives): Improve light absorption for photocatalytic CO₂ reduction.
  • Amino-functionalized derivatives (e.g., 5,6-diamino): Enable covalent anchoring to semiconductor surfaces .

Q. How can reaction conditions control stoichiometry in heteroleptic complexes with this compound?

  • Answer: Adjust ligand-to-metal ratios (e.g., 2:1 for Co(III) complexes with phenanthroline and perfluorinated carboxylates). Temperature (60–80°C) and pH (neutral to mildly acidic) favor selective coordination. Monitor via UV/vis spectroscopy for ligand displacement .

Q. What spectroscopic techniques characterize π-π interactions in supramolecular assemblies involving this compound?

  • Answer:

  • X-ray crystallography: Resolves stacking distances (<3.5 Å) between aromatic rings.
  • Fluorescence quenching: Probes energy transfer in π-stacked Eu(III) complexes.
  • Cyclic voltammetry: Detects redox shifts from electronic coupling in stacked systems .

Properties

IUPAC Name

1,10-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H
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InChI Key

DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
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Molecular Formula

C12H8N2
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Related CAS

16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride)
Record name 1,10-Phenanthroline
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DSSTOX Substance ID

DTXSID1025857
Record name 1,10-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
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Boiling Point

> 300 °C
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000523 [mmHg]
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CAS No.

66-71-7
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Synthesis routes and methods I

Procedure details

Bis (4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride, (DIP)2Co(III)Cl2, was prepared as follows: 4,7-diphenyl-1,10-phenanthroline (Aldrich) was dissolved in a minimum volume of ethanol to which one half stoichiometric CoCl2.6H2O was added. The green-brown solution was oxidized by using Br2 /H2O, and a heavy orange precipitate formed immediately. The solution was refluxed for 1 h, and concentrated hydrochloride was added. The bromine oxidation was then repeated. The crude complex was recrystallized in aqueous ethanol. Other cobalt(III) complexes of this invention may be prepared by this method by substituting the appropriate ligand for 4,7-diphenyl-1,10-phenanthroline.
[Compound]
Name
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
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Synthesis routes and methods II

Procedure details

3.05 mM of the 4-di(2-thienyl)-1,4-butanedione obtained from Step 1 described above, 3.03 mM of 1,10-phenanthroline-5-amine, and 5.4 mM of p-toluene sulfonic acid were dissolved in toluene, and then refluxed under a nitrogen current for 4 days. The refluxed mixture was cooled to room temperature, and then toluene was removed from the mixture. The remaining material was dissolved in 5 ml of 99.8% dichloromethane solution, and eluted by using a silica column to obtain 5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-1,10-phenanthroline. The yield was 85%, and the structure was confirmed by using 1H NMR. The spectroscopic data thereof is as follows:
[Compound]
Name
4-di(2-thienyl)-1,4-butanedione
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Synthesis routes and methods III

Procedure details

2.5 g of 2,2′-dibromobiphenyl, 3.9 g of 3-acetylphenyl-boronic acid, 21 ml of 2M sodium carbonate and 0.37 g of tetrakis(triphenylphosphine)palladium(0) were added to 200 ml of 1,2-dimethoxyethane, and refluxing carried out for 10 hours under nitrogen so that a Suzuki coupling reaction was performed and, by treatment in the normal way, 0.57 g of 2,2′-bis(3-acetylphenyl)biphenyl was obtained. 0.57 g of this diacetyl derivative was reacted with 0.63 g of 8-amino-7-quinolinecarbaldehyde and 0.6 g of potassium hydroxide in dioxane at 60° C. and, by treatment in the normal way, Phen-3 (0.76 g) shown below was obtained. 1H-NMR (CDCl3, ppm) 9.20 (d·d, 2H), 8.43 (d, 2H), 8.16 (d·d, 2H), 7.79 (d, 2H), 7.61−7.26 (m, 18H), 7.17 (t, 2H), 6.77 (d, 2H)
[Compound]
Name
diacetyl
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0.57 g
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0.63 g
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Synthesis routes and methods IV

Procedure details

Connecting Unit 1′ (5.0 g) was reacted with 5.2 g of 8-amino-7-quinolinecarbaldehyde and 5.0 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, Phen-1 (5.8 g) shown below was obtained. 1H-NMR (CDCl3, ppm): 9.2 (d, 2H), 8.8 (d, 1H), 8.5 (d, 1H), 8.2 (m, 3H), 8.1 (t, 2H), 7.9 (t, 2H), 7.7−7.5 (m, 8H), 7.4 (m, 1H), 7.3−7.2 (m, 5H), 7.1 (s, 1H), 6.8 (t, 1H), 6.5 (d, 1H)
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5.2 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,10-Phenanthroline
1,10-Phenanthroline
1,10-Phenanthroline
1,10-Phenanthroline
1,10-Phenanthroline
1,10-Phenanthroline

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